(R)-2-hydroxy-4-phenylbutyrate, also known as (R)-2-hydroxy-4-phenylbutanoic acid, is an important chiral compound utilized in the pharmaceutical industry, particularly as a precursor for various antihypertensive drugs. This compound exhibits significant biological activity and is recognized for its role in the synthesis of angiotensin-converting enzyme inhibitors, which are crucial in managing hypertension and related cardiovascular conditions.
(R)-2-hydroxy-4-phenylbutyrate can be derived from various natural sources or synthesized through several chemical and biological methods. Notably, microbial reduction processes have gained prominence due to their efficiency and environmental sustainability. For instance, Rhodotorula minuta and Candida holmii have been identified as effective microorganisms for the production of this compound through biocatalysis .
(R)-2-hydroxy-4-phenylbutyrate belongs to the class of organic compounds known as hydroxy acids. It is characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) within its molecular structure. Its stereochemistry is significant, as the (R) configuration is essential for its biological activity.
The synthesis of (R)-2-hydroxy-4-phenylbutyrate can be achieved through several methods:
The chemical synthesis method emphasizes safety, efficiency, and simplicity, making it suitable for industrial production. The biocatalytic approach leverages specific microbial strains to optimize reaction conditions such as temperature, pH, and substrate concentration to maximize yield .
(R)-2-hydroxy-4-phenylbutyrate has a molecular formula of CHO. Its structure features a phenyl group attached to a butyric acid backbone with a hydroxyl group at the second carbon position.
The stereochemical configuration is crucial for its biological activity, influencing interactions with biological targets.
(R)-2-hydroxy-4-phenylbutyrate participates in various chemical reactions:
The reactions are typically conducted under controlled conditions to ensure selectivity towards the desired enantiomer. For example, using lipases or specific biocatalysts can enhance the yield of (R)-enantiomers during esterification processes .
The mechanism of action of (R)-2-hydroxy-4-phenylbutyrate primarily involves its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating strain on the cardiovascular system.
The compound interacts with specific enzymes involved in the renin-angiotensin system, demonstrating its therapeutic potential in managing hypertension.
Studies indicate that (R)-2-hydroxy-4-phenylbutyrate derivatives exhibit significant antihypertensive activity, contributing to their utility in clinical settings .
These properties are critical for understanding how (R)-2-hydroxy-4-phenylbutyrate behaves under various conditions during synthesis and application.
(R)-2-hydroxy-4-phenylbutyrate serves several scientific uses:
Enzymatic reduction of prochiral precursors like 2-oxo-4-phenylbutyrate (OPBA) or its ethyl ester (OPBE) represents the most efficient route to (R)-HPB/(R)-HPBE. Key advances involve re-engineering natural reductases for enhanced activity and stereocontrol toward these bulky substrates.
NAD(P)H-dependent dehydrogenases are primary targets for catalyzing the asymmetric reduction of OPBE/OPBA. Rational design leverages structural knowledge to modify cofactor and substrate binding regions. A landmark study engineered Lactobacillus bulgaricus d-lactate dehydrogenase (d-nLDH), which naturally exhibits low activity toward OPBA due to steric constraints from its aromatic C-4 group. Computational modelling identified residues Tyr52 and Phe299 near the substrate-binding pocket as critical for substrate accommodation. The double mutant Y52L/F299Y exhibited dramatically altered kinetics: a 5.3-fold increase in catalytic efficiency (kcat/Km) for OPBA compared to wild-type d-nLDH. This enhanced activity stems from enlarged active site volume and optimized hydrophobic interactions accommodating the phenylbutyrate moiety [3] [4]. Similarly, structure-guided redesign of Escherichia coli l-lactaldehyde dehydrogenase pinpointed residue Asn286 as a gatekeeper for substrate specificity. Mutants like N286T gained significant glyceraldehyde dehydrogenase activity (1.1 U/mg) while retaining thermostability (70% activity after 1 hour at 55°C), demonstrating the plasticity of dehydrogenase scaffolds for new substrate profiles through targeted mutagenesis [7].
Beyond rational single/double mutations, iterative saturation mutagenesis of substrate-binding pockets fine-tunes stereoselectivity and substrate range. Rhodotorula mucilaginosa CCZU-G5 inherently possesses highly stereoselective OPBE-reducing enzymes (>99% enantiomeric excess (ee)). Mutagenesis focused on residues lining the substrate channel enhanced organic solvent tolerance—a critical factor for process intensification. Mutants exhibited >80% metabolic activity retention in log P ≥ 4.6 solvents like isooctane, enabling high substrate loading in biphasic systems [1] [8]. For carbonyl reductase IolS from Bacillus subtilis, mutations within the substrate-binding cleft not only improved activity toward OPBE but also modulated enantioselectivity for diverse α-ketoester and β-ketoester substrates, highlighting the potential for creating versatile biocatalyst platforms [5].
Table 1: Key Engineered Dehydrogenases for (R)-HPB/(R)-HPBE Synthesis
Enzyme Source | Mutation(s) | Key Improvement | Catalytic Performance | Reference |
---|---|---|---|---|
L. bulgaricus d-nLDH | Y52L/F299Y | Enhanced OPBA binding & turnover | 5.3-fold ↑ kcat/Km vs. wild-type; >99% ee (R)-HPBA | [3] |
E. coli l-lactaldehyde DH | N286T | Acquired glyceraldehyde activity; Thermostability | Activity: 1.1 U/mg; 70% activity retained at 55°C (1h) | [7] |
B. subtilis carbonyl reductase (IolS) | Not specified (Binding pocket) | Broadened substrate scope & stereoselectivity | >98.5% ee for OPBE reduction; Variable ee for β-ketoesters | [5] |
Whole-cell biocatalysts offer self-sufficient cofactor regeneration and eliminate costly enzyme purification. Engineering focuses on cofactor recycling enzyme coexpression and enhancing cellular tolerance to high substrate/product concentrations.
Regenerating NAD(P)H in situ is essential for economical reduction. Formate dehydrogenase (FDH) is ideal, consuming formate and producing CO2 as the sole byproduct. The high-performance L. bulgaricus d-nLDH mutant Y52L/F299Y was coexpressed with Candida boidinii FDH in Escherichia coli BL21(DE3), creating strain E. coli DF. This self-contained system achieved remarkable productivity: 71.8 mM (R)-HPBA (47.9 mM h-1) from 73.4 mM OPBA in 90 minutes with >99% ee. Crucially, the FDH coupling efficiency ensured a total turnover number (TTN) for NAD+ exceeding 15,000, demonstrating highly efficient cofactor recycling [3] [4]. Similarly, coexpression of carbonyl reductase IolS with Bacillus subtilis glucose dehydrogenase (GDH) in E. coli provided NADPH regeneration via glucose oxidation. While effective, this system generates gluconic acid, potentially complicating downstream purification compared to the gaseous CO2 from FDH systems [5].
Metabolic engineering optimizes host physiology for biocatalysis, including stress tolerance and precursor supply. For E. coli expressing IolS-GDH, substrate feeding strategies and biphasic reaction media were critical. Fed-batch addition of OPBE coupled with an aqueous/organic (octanol) biphasic system (1:1 ratio) achieved an exceptional product concentration of 330 g/L (R)-HPBE with 99.5% ee and a remarkably high catalyst yield of 31.7 g product per g wet cells. The organic phase (octanol) functioned as a substrate reservoir and product sink, mitigating cytotoxicity and shifting the reaction equilibrium [5].
The native yeast Rhodotorula mucilaginosa CCZU-G5 was isolated specifically for its inherent high stereoselectivity (>99% ee) in reducing OPBE to (R)-HPBE. Metabolic engineering focused on optimizing its application in biphasic systems. Tolerance assays identified solvents compatible with high cell viability (log P > 4.6). Subsequent process engineering determined optimal parameters:
Table 2: Performance of Engineered Whole-Cell Biocatalysts for (R)-HPBE/(R)-HPBA Production
Biocatalyst System | Key Feature | Optimal Conditions | Performance | Reference |
---|---|---|---|---|
E. coli DF (d-nLDHY52L/F299Y + FDH) | NADH regeneration via formate → CO2 | pH 7.4, 37°C, 73.4 mM OPBA, 90 min | 71.8 mM (R)-HPBA, >99% ee, Productivity: 47.9 mM h-1 | [3] |
E. coli (IolS + GDH) | NADPH regeneration via glucose → gluconic acid; Biphasic system | Fed-batch OPBE, Aqueous/Octanol (1:1), 330 g/L OPBE | 330 g/L (R)-HPBE, 99.5% ee, Catalyst yield: 31.7 g/g | [5] |
R. mucilaginosa CCZU-G5 (Wild-type) | Native high stereoselectivity; Solvent tolerance | Biphasic (Buffer:Isooctane 1:1), 100 mM OPBE, 35°C, pH 7.5 | 98.3% yield, >99% ee, 12 h reaction | [1] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3